molecular formula C5H10N2O4S B14743311 3-((2-Amino-2-oxoethyl)sulfinyl)alanine CAS No. 5461-95-0

3-((2-Amino-2-oxoethyl)sulfinyl)alanine

Katalognummer: B14743311
CAS-Nummer: 5461-95-0
Molekulargewicht: 194.21 g/mol
InChI-Schlüssel: XSQKKPFNIVGDHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((2-Amino-2-oxoethyl)sulfinyl)alanine is an organic compound with the molecular formula C₅H₁₀N₂O₄S It is a derivative of alanine, where the amino group is substituted with a sulfinyl group and an amino-oxoethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Amino-2-oxoethyl)sulfinyl)alanine typically involves the reaction of alanine with sulfinyl and amino-oxoethyl reagents under controlled conditions. One common method involves the use of sulfinyl chloride and amino-oxoethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-((2-Amino-2-oxoethyl)sulfinyl)alanine undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted amino derivatives.

Wissenschaftliche Forschungsanwendungen

3-((2-Amino-2-oxoethyl)sulfinyl)alanine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 3-((2-Amino-2-oxoethyl)sulfinyl)alanine involves its interaction with specific molecular targets and pathways. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The amino-oxoethyl group may also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-((2-Amino-2-oxoethyl)sulfanyl)alanine: Similar structure but with a sulfanyl group instead of a sulfinyl group.

    3-((2-Amino-2-oxoethyl)sulfonyl)alanine: Contains a sulfonyl group instead of a sulfinyl group.

    3-((2-Amino-2-oxoethyl)thio)alanine: Features a thio group in place of the sulfinyl group.

Uniqueness

3-((2-Amino-2-oxoethyl)sulfinyl)alanine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the sulfinyl and amino-oxoethyl groups provides a versatile scaffold for further chemical modifications and applications in various fields.

Eigenschaften

CAS-Nummer

5461-95-0

Molekularformel

C5H10N2O4S

Molekulargewicht

194.21 g/mol

IUPAC-Name

2-amino-3-(2-amino-2-oxoethyl)sulfinylpropanoic acid

InChI

InChI=1S/C5H10N2O4S/c6-3(5(9)10)1-12(11)2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)

InChI-Schlüssel

XSQKKPFNIVGDHL-UHFFFAOYSA-N

Kanonische SMILES

C(C(C(=O)O)N)S(=O)CC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.